4-Chloro-2,6-dimethylpyridine-3-carbaldehyde
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Overview
Description
4-Chloro-2,6-dimethylpyridine-3-carbaldehyde is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, characterized by the presence of a chloro group at the 4-position, two methyl groups at the 2- and 6-positions, and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethylpyridine-3-carbaldehyde typically involves the chlorination of 2,6-dimethylpyridine followed by formylation. One common method includes the use of Vilsmeier-Haack reaction, where 2,6-dimethylpyridine is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dimethylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, NaOEt in ethanol.
Major Products Formed
Oxidation: 4-Chloro-2,6-dimethylpyridine-3-carboxylic acid.
Reduction: 4-Chloro-2,6-dimethylpyridine-3-methanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,6-dimethylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethylpyridine-3-carbaldehyde depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The chloro group can participate in substitution reactions, making it a versatile intermediate for various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,6-dimethylpyridine: Lacks the aldehyde group, making it less reactive in nucleophilic addition reactions.
2,6-Dimethylpyridine-3-carbaldehyde: Lacks the chloro group, affecting its reactivity in substitution reactions.
Uniqueness
4-Chloro-2,6-dimethylpyridine-3-carbaldehyde is unique due to the combination of functional groups (chloro, methyl, and aldehyde) on the pyridine ring, providing a balance of reactivity and stability that is useful in various chemical transformations .
Properties
CAS No. |
91591-75-2 |
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Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
4-chloro-2,6-dimethylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-8(9)7(4-11)6(2)10-5/h3-4H,1-2H3 |
InChI Key |
RMQPPPQFPFUTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C=O)Cl |
Origin of Product |
United States |
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